molecular formula C7H5BrCl2O B1410876 2-Bromo-3,6-dichlorobenzyl alcohol CAS No. 1807008-97-4

2-Bromo-3,6-dichlorobenzyl alcohol

Cat. No.: B1410876
CAS No.: 1807008-97-4
M. Wt: 255.92 g/mol
InChI Key: HRFXQJZQBUOOHH-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorobenzyl alcohol is a chemical compound with the molecular formula C7H5BrCl2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method includes the bromination of 3,6-dichlorobenzyl alcohol using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dichlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,6-dichlorobenzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dichlorobenzyl alcohol involves its interaction with molecular targets in biological systems. It is believed to exert its effects through the denaturation of proteins and disruption of cellular membranes. The bromine and chlorine atoms enhance its reactivity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.

    2-Bromo-4,6-dichlorobenzyl alcohol: Similar structure with different substitution pattern.

    3,5-Dibromo-4-chlorobenzyl alcohol: Contains two bromine atoms and one chlorine atom.

Uniqueness

2-Bromo-3,6-dichlorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-bromo-3,6-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFXQJZQBUOOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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